molecular formula C6H7BrClNO B1507425 (5-Bromopyridin-2-yl)methanol hydrochloride CAS No. 31181-82-5

(5-Bromopyridin-2-yl)methanol hydrochloride

Cat. No. B1507425
CAS RN: 31181-82-5
M. Wt: 224.48 g/mol
InChI Key: XLFUBEIWXFHWHJ-UHFFFAOYSA-N
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Description

“(5-Bromopyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H6BrNO . It is also known by other names such as 5-bromo-2-hydroxymethylpyridine, 2-hydroxymethyl-5-bromopyridine, and 5-bromopyridin-2-yl methanol . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research . It is also an active pharmaceutical ingredient and a pharmaceutical adjuvant .


Molecular Structure Analysis

The molecular weight of “(5-Bromopyridin-2-yl)methanol” is 188.02 g/mol . The compound has a monoisotopic mass of 186.963272 Da . The InChI Key for the compound is RUCZFWMEACWFER-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(5-Bromopyridin-2-yl)methanol” is slightly soluble in water . It has a molecular weight of 188.02 g/mol . The compound has a monoisotopic mass of 186.963272 Da .

Mechanism of Action

The mechanism of action for “(5-Bromopyridin-2-yl)methanol” is not specified in the search results. As a biochemical reagent, its mechanism of action would depend on the specific biochemical context in which it is used .

properties

IUPAC Name

(5-bromopyridin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.ClH/c7-5-1-2-6(4-9)8-3-5;/h1-3,9H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFUBEIWXFHWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733751
Record name (5-Bromopyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-2-yl)methanol hydrochloride

CAS RN

31181-82-5
Record name 2-Pyridinemethanol, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31181-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromopyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromopyridin-2-yl)methanol hydrochloride
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(5-Bromopyridin-2-yl)methanol hydrochloride
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(5-Bromopyridin-2-yl)methanol hydrochloride
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(5-Bromopyridin-2-yl)methanol hydrochloride
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(5-Bromopyridin-2-yl)methanol hydrochloride
Reactant of Route 6
(5-Bromopyridin-2-yl)methanol hydrochloride

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